异佛尔酮-d8

描述

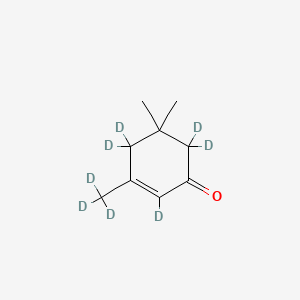

Isophorone-d8 is a deuterated form of isophorone, a cyclic ketone with the molecular formula C9H6D8O. It is a colorless liquid with a characteristic odor and is used as a solvent and intermediate in organic synthesis . The deuterated version is often used in scientific research to study reaction mechanisms and pathways due to its unique isotopic labeling.

科学研究应用

Isophorone-d8 is used in various scientific research applications, including:

Chemistry: As a solvent and intermediate in organic synthesis.

Biology: In studies involving isotopic labeling to trace metabolic pathways.

Medicine: In the development of pharmaceuticals and drug delivery systems.

准备方法

Synthetic Routes and Reaction Conditions

Isophorone-d8 can be synthesized through the deuteration of isophorone. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) or deuterated solvents under specific reaction conditions .

Industrial Production Methods

Industrial production of isophorone typically involves the catalytic hydrogenation of acetone to form mesityl oxide, which is then further hydrogenated to produce isophorone. The deuterated version follows a similar pathway but uses deuterated reagents to achieve the isotopic labeling .

化学反应分析

Types of Reactions

Isophorone-d8 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form isophorone oxide.

Reduction: It can be reduced to form dihydroisophorone.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include halides and amines.

Major Products Formed

Oxidation: Isophorone oxide.

Reduction: Dihydroisophorone.

Substitution: Various substituted isophorone derivatives.

作用机制

The mechanism of action of isophorone (3-methyl-D3, 2,4,4,6,6-D5) involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can affect reaction rates and mechanisms, providing insights into the behavior of the non-deuterated analogs. This isotopic labeling allows researchers to study reaction intermediates and transition states in greater detail .

相似化合物的比较

Similar Compounds

Isophorone: The non-deuterated version of the compound.

Mesityl Oxide: An intermediate in the synthesis of isophorone.

Dihydroisophorone: A reduced form of isophorone.

Uniqueness

Isophorone-d8 is unique due to its isotopic labeling, which allows for detailed studies of reaction mechanisms and pathways. The presence of deuterium atoms provides a distinct advantage in tracing and analyzing chemical reactions compared to its non-deuterated counterparts .

生物活性

Isophorone-d8, a deuterium-labeled derivative of isophorone, is an α,β-unsaturated cyclic ketone primarily used in polymer production and as a stable isotope in various chemical and biological studies. This article delves into its biological activity, focusing on its toxicological profile, effects on living organisms, and relevant research findings.

Chemical Structure and Properties

Isophorone-d8 has the chemical formula C₉H₁₄D₈O and is characterized by its cyclic structure with a ketone functional group. The deuterium labeling enhances its utility in tracing studies and metabolic research due to the distinct mass difference compared to its non-labeled counterpart.

Toxicological Profile

The biological activity of isophorone-d8 has been investigated primarily through studies on its parent compound, isophorone. Key findings from various toxicological assessments include:

- Neurological Effects : Acute exposure to isophorone has been associated with central nervous system (CNS) depression, neurobehavioral changes, and even coma in laboratory animals. The lowest exposure level linked to neurobehavioral changes was identified as a 4-hour exposure to 89 ppm in mice .

- Respiratory Effects : Studies have shown that brief inhalation of isophorone can lead to respiratory irritation. Prolonged exposure may result in more severe respiratory issues .

- Dermal Exposure : Chronic dermal exposure in animal studies indicated effects such as alopecia and other skin irritations at varying concentrations .

Case Studies

- Acute Toxicity Studies :

-

Chronic Exposure Studies :

- Chronic inhalation studies have shown that exposure levels up to 500 mg/kg/day did not result in observable neurological effects in rats or mice, suggesting a threshold for toxicity .

- In long-term studies involving rabbits, chronic exposure led to microvacuolization in the liver at higher concentrations (250 ppm) but did not result in mortality .

- Developmental Studies :

Summary of Findings

| Study Type | Species | Exposure Route | Dose (mg/kg) | Effects Observed |

|---|---|---|---|---|

| Acute Toxicity | Male Rats | Oral | 1450 | CNS depression |

| Chronic Toxicity | Mice | Oral | 1000 | Staggering movements |

| Developmental Effects | Pregnant Rats | Oral | Varies | Developmental issues in offspring |

| Long-term Exposure | Rabbits | Inhalation | 250 | Microvacuolization in liver |

属性

IUPAC Name |

2,4,4,6,6-pentadeuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7-4-8(10)6-9(2,3)5-7/h4H,5-6H2,1-3H3/i1D3,4D,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOVHMDZYOCNQW-WOACEMEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(C(C(C1=O)([2H])[2H])(C)C)([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101183694 | |

| Record name | 2-Cyclohexen-1-one-2,4,4,6,6-d5, 5,5-dimethyl-3-(methyl-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101183694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14397-59-2 | |

| Record name | 2-Cyclohexen-1-one-2,4,4,6,6-d5, 5,5-dimethyl-3-(methyl-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14397-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexen-1-one-2,4,4,6,6-d5, 5,5-dimethyl-3-(methyl-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101183694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。